molecular formula C12H18O2 B2600114 2-Dispiro[3.1.36.14]decan-8-ylacetic acid CAS No. 2567502-89-8

2-Dispiro[3.1.36.14]decan-8-ylacetic acid

Cat. No. B2600114
CAS RN: 2567502-89-8
M. Wt: 194.274
InChI Key: VYLWEGXIHCRVIJ-UHFFFAOYSA-N
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Description

2-Dispiro[3.1.36.14]decan-8-ylacetic acid, commonly known as DSD-1, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. The unique structure of DSD-1 makes it a promising candidate for the development of novel drugs.

Scientific Research Applications

1. Synthetic Chemistry Applications

2-Dispiro[3.1.36.14]decan-8-ylacetic acid and related compounds play a significant role in synthetic chemistry. For instance, they are used in the acid-catalyzed reaction with aldehydes to produce compounds like 7,9-dioxadispiro[4.0.5.4]pentadecan-10-one, as demonstrated by Fujita et al. (1986) in the study of reactions of β-hydroxy acids containing a spiro ring with aldehydes or ethyl vinyl ether (Fujita, Watanabe, Sotoguchi, Ogawa, & Sugahara, 1986).

2. Medicinal Chemistry

Research by Scott et al. (1985) explored the synthesis and evaluation of spiro carboxylic acids, which are cyclic analogues of valproic acid, for their anticonvulsant properties. This indicates the potential of dispiro compounds in the development of new medicinal drugs (Scott, Moore, Zalucky, Nicholson, Lee, & Hinko, 1985).

3. Structural and Reactivity Studies

Compounds like Dispiro[2.2.2.2]deca-4,9-diene, which are closely related to 2-Dispiro[3.1.36.14]decan-8-ylacetic acid, have been studied for their unusual chemical and structural properties. For example, McCarthy et al. (1978) investigated its thermal ring opening and spiroconjugation, contributing to our understanding of the structural dynamics of spiro compounds (McCarthy, Connor, & Rosenfeld, 1978).

4. Organic Chemical Synthesis

Zhang Feng-bao (2006) discussed the use of 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, in the synthesis of various organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. This highlights the versatility of these compounds in broader chemical manufacturing processes (Zhang Feng-bao, 2006).

5. Novel Compound Synthesis

A study by Xiao et al. (2013) showed the synthesis of novel dispirooxindole derivatives, demonstrating the scope of dispiro compounds in creating new chemical entities with potential applications in various fields (Xiao, Zhang, Liang, Ren, Yang, & Chen, 2013).

properties

IUPAC Name

2-dispiro[3.1.36.14]decan-8-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-10(14)4-9-5-12(6-9)7-11(8-12)2-1-3-11/h9H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLWEGXIHCRVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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